1-(4-Methyl-3-nitrophenyl)ethane-1-thiol
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Overview
Description
1-(4-Methyl-3-nitrophenyl)ethane-1-thiol is an organic compound characterized by the presence of a thiol group attached to an ethane chain, which is further substituted with a 4-methyl-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol typically involves the nitration of 4-methylacetophenone followed by thiolation The nitration process introduces a nitro group at the meta position relative to the methyl group
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: 1-(4-Methyl-3-aminophenyl)ethane-1-thiol.
Substitution: Various thioethers or thioesters.
Scientific Research Applications
1-(4-Methyl-3-nitrophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethane-1-thiol involves its interaction with molecular targets through its thiol and nitro groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
1-(4-Methyl-3-nitrophenyl)ethanone: Similar structure but lacks the thiol group.
4-Methyl-3-nitrobenzenethiol: Similar structure but lacks the ethane chain.
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1-(4-methyl-3-nitrophenyl)ethanethiol |
InChI |
InChI=1S/C9H11NO2S/c1-6-3-4-8(7(2)13)5-9(6)10(11)12/h3-5,7,13H,1-2H3 |
InChI Key |
GGLLJKUDVBOYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)S)[N+](=O)[O-] |
Origin of Product |
United States |
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